![molecular formula C12H14N4O B2920388 {1-[({Pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]cyclopropyl}methanol CAS No. 2380174-04-7](/img/structure/B2920388.png)
{1-[({Pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]cyclopropyl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{1-[({Pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]cyclopropyl}methanol is a complex organic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[({Pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]cyclopropyl}methanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a pyridopyrimidine derivative with a cyclopropylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO), and a catalyst, such as iron (III) chloride or potassium iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
{1-[({Pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]cyclopropyl}methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
{1-[({Pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]cyclopropyl}methanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of certain enzymes involved in disease pathways.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of {1-[({Pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]cyclopropyl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for their potential as CDK inhibitors
Uniqueness
{1-[({Pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]cyclopropyl}methanol is unique due to its specific structural features, such as the cyclopropyl group and the pyridopyrimidine scaffold. These features contribute to its distinct biological activities and make it a valuable compound for scientific research .
特性
IUPAC Name |
[1-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]cyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c17-7-12(2-3-12)6-14-11-9-1-4-13-5-10(9)15-8-16-11/h1,4-5,8,17H,2-3,6-7H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMNLJHIBSKRFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC2=NC=NC3=C2C=CN=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole](/img/structure/B2920305.png)
![2-amino-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B2920306.png)
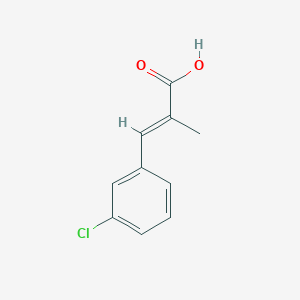
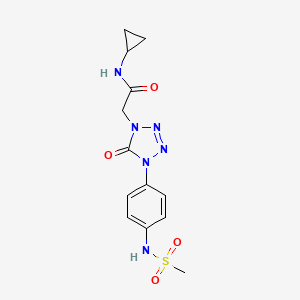
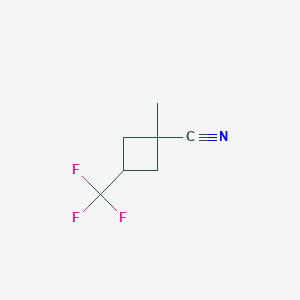
![N-(2,4-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2920316.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2920318.png)
![2-bromo-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2920319.png)
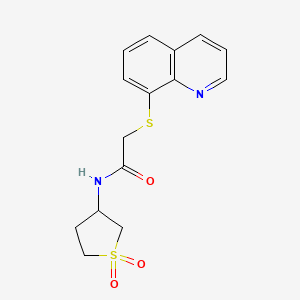
![(R)-(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2920323.png)
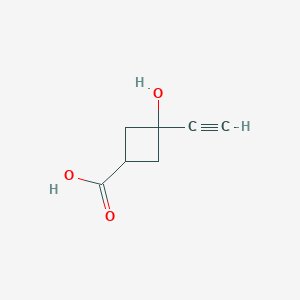
![N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2920325.png)
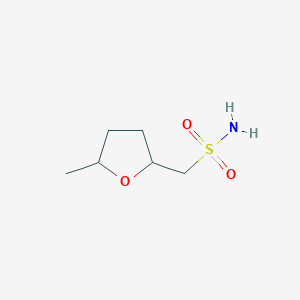
![N-{1',2-dihydroxy-[1,2'-binaphthalene]-4'-yl}-4-ethoxybenzene-1-sulfonamide](/img/structure/B2920328.png)
